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molecular formula C10H11N3 B062713 3-(1-Methyl-1H-pyrazol-3-yl)aniline CAS No. 175202-37-6

3-(1-Methyl-1H-pyrazol-3-yl)aniline

Cat. No. B062713
M. Wt: 173.21 g/mol
InChI Key: ZRXOZSROZJGRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566786B2

Procedure details

A solution of 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline (1.0 g) (available from Maybridge) in ethanol (20 ml) was added to a pre-hydrogenated suspension of 5% palladium on charcoal (0.5 g) in ethanol (40 ml). The resulting suspension was stirred under an atmosphere of hydrogen for 3 h. The mixture was filtered through ‘hyflo’ filter aid and the filter pad washed with ethanol (50 ml). The combined filtrate was evaporated in vacuo to give a brown gum. This gum was treated with 2M sodium carbonate solution (100 ml) and extracted with ethyl acetate (2×100 ml); the organic layer was dried over magnesium sulphate and the solvent removed in vacuo. Purification by chromatography on silica gel, eluting with diethyl ether, gave the title compound as a white crystalline solid (0.5 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:8]2[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=2)[NH2:11])=[N:4][N:5]([CH3:7])[CH:6]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.[Pd]>[CH3:7][N:5]1[CH:6]=[CH:2][C:3]([C:8]2[CH:9]=[C:10]([CH:12]=[CH:13][CH:14]=2)[NH2:11])=[N:4]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(=NN(C1)C)C=1C=C(N)C=CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred under an atmosphere of hydrogen for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through ‘hyflo’
FILTRATION
Type
FILTRATION
Details
filter aid
WASH
Type
WASH
Details
the filter pad washed with ethanol (50 ml)
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown gum
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with diethyl ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C=C1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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